![molecular formula C14H12F2N2O3S B4439231 N-(2,6-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439231.png)
N-(2,6-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide
Overview
Description
N-(2,6-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide, also known as DFB or NSC 719648, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DFB is a member of the benzamide class of compounds and has been found to have a wide range of biological activities.
Mechanism of Action
N-(2,6-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide exerts its biological effects through the inhibition of several key enzymes and signaling pathways. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. N-(2,6-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide has also been found to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(2,6-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide has been found to have a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and metastasis of tumors. N-(2,6-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, N-(2,6-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide has been found to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Advantages and Limitations for Lab Experiments
N-(2,6-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide has several advantages for use in lab experiments, including its potency, selectivity, and low toxicity. However, it also has some limitations, including its poor solubility and stability, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(2,6-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide. One area of interest is the development of more potent and selective inhibitors of HDACs and protein kinases, which could have even greater therapeutic potential. Another area of interest is the development of novel drug delivery systems to improve the solubility and stability of N-(2,6-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide in vivo. Finally, further research is needed to fully elucidate the mechanisms of action of N-(2,6-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide and its potential therapeutic applications in various diseases.
Scientific Research Applications
N-(2,6-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been found to have potent inhibitory effects on a number of key enzymes and signaling pathways involved in these diseases.
properties
IUPAC Name |
N-(2,6-difluorophenyl)-3-(methanesulfonamido)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O3S/c1-22(20,21)18-10-5-2-4-9(8-10)14(19)17-13-11(15)6-3-7-12(13)16/h2-8,18H,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGFNAGJHUCMOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=C(C=CC=C2F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.